N-({[4-(1-piperidinylsulfonyl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide
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Overview
Description
N-({[4-(1-piperidinylsulfonyl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide is a complex organic compound with a unique structure that includes a piperidine ring, a sulfonyl group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({[4-(1-piperidinylsulfonyl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide typically involves multiple steps. One common method includes the reaction of 4-(1-piperidinylsulfonyl)aniline with thiophene-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-({[4-(1-piperidinylsulfonyl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols or amines.
Scientific Research Applications
N-({[4-(1-piperidinylsulfonyl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-({[4-(1-piperidinylsulfonyl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-({[4-(1-piperidinylsulfonyl)phenyl]amino}carbonothioyl)acetamide
- N-({[4-(1-piperidinylsulfonyl)phenyl]amino}carbonothioyl)benzamide
Uniqueness
N-({[4-(1-piperidinylsulfonyl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
N-[(4-piperidin-1-ylsulfonylphenyl)carbamothioyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S3/c21-16(15-5-4-12-25-15)19-17(24)18-13-6-8-14(9-7-13)26(22,23)20-10-2-1-3-11-20/h4-9,12H,1-3,10-11H2,(H2,18,19,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBUWVOPSJIIRNJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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